H-DL-Phe-OtBu.HCl

Peptide synthesis Ester stability Diketopiperazine prevention

H-DL-Phe-OtBu.HCl (CAS 75898-47-4) is the racemic hydrochloride salt of DL-phenylalanine tert-butyl ester, purpose-built for Fmoc-strategy SPPS. The acid-labile tBu ester withstands repetitive piperidine deprotection yet cleaves cleanly with TFA—an orthogonality methyl/ethyl esters lack. As a racemate, it provides zero optical rotation and eliminates chiral resolution costs during SAR exploration and racemic peptide library synthesis. The crystalline HCl salt form ensures superior handling, shelf stability, and solubility in polar organics versus the free base, which is prone to diketopiperazine formation. Supplied at ≥99.0% (HPLC), it is also uniquely reactive toward SOCl₂ for acid chloride generation. Choose this versatile intermediate for cost-efficient diastereomeric mixture preparation and chiral resolution method validation.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 75898-47-4
Cat. No. B6355115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Phe-OtBu.HCl
CAS75898-47-4
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
InChIKeyFDMCEXDXULPJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Phe-OtBu.HCl (CAS 75898-47-4): A Protected DL-Phenylalanine tert-Butyl Ester for Peptide Synthesis and Chiral Resolution


H-DL-Phe-OtBu.HCl (CAS 75898-47-4) is the hydrochloride salt of DL-phenylalanine tert-butyl ester, a protected amino acid derivative widely employed as a building block in peptide synthesis. It features a racemic (DL) phenylalanine core bearing an acid-labile tert-butyl (tBu) ester protecting group, which enables orthogonal protection strategies during solid-phase peptide synthesis (SPPS) . The hydrochloride salt form confers crystalline solid properties and enhanced solubility in polar organic solvents compared to the free base . With a molecular formula of C13H20ClNO2, a molecular weight of 257.76 g·mol⁻¹, and typical commercial purity of ≥99.0% (HPLC), this compound serves as a versatile intermediate for the introduction of phenylalanine residues into peptides and peptidomimetics .

Critical Procurement Considerations for H-DL-Phe-OtBu.HCl: Why Closest Analogs Fail to Substitute


Substituting H-DL-Phe-OtBu.HCl with seemingly analogous phenylalanine derivatives such as the L-enantiomer (H-Phe-OtBu·HCl), the methyl ester (H-DL-Phe-OMe·HCl), or the free acid introduces quantifiable differences in reaction outcomes and purification efficiency. The racemic (DL) configuration precludes optical activity (optical rotation = 0°), whereas the L-enantiomer exhibits a specific rotation of +47.0° (c = 2% in ethanol) . Furthermore, the tert-butyl ester group offers orthogonal acid-labile protection that is quantitatively distinct from methyl or ethyl esters: t-butyl esters are removed by acid catalysis under mild conditions (e.g., TFA), whereas methyl/ethyl esters require more forcing alkaline hydrolysis that can induce racemization or peptide backbone cleavage [1]. Finally, the hydrochloride salt form provides a well-defined crystalline solid (white powder) that is stable as the hydrohalide salt, whereas the free base form of t-butyl esters is prone to gradual self-condensation to diketopiperazines upon storage [2].

Quantitative Differentiation Guide for H-DL-Phe-OtBu.HCl: Comparator-Based Evidence for Scientific Selection


tert-Butyl Ester Stability: 0% Diketopiperazine Formation vs. Ethyl Ester Self-Condensation

In a class-level stability comparison of amino acid ester free bases, the t-butyl ester of glycyl-DL-phenylalanine exhibited no detectable diketopiperazine formation after 23 days of storage, whereas the corresponding ethyl ester showed trace diketopiperazine formation after 23 days and measurable amounts after 540 days [1]. This comparative stability advantage of the tert-butyl ester class over ethyl esters is directly applicable to H-DL-Phe-OtBu, since both belong to the same ester class and share the same acid-labile protecting group chemistry. The stability difference is attributed to the steric hindrance of the bulky tert-butyl group, which retards intramolecular aminolysis (self-condensation) to diketopiperazines.

Peptide synthesis Ester stability Diketopiperazine prevention

Orthogonal Deprotection Selectivity: Acid-Labile tert-Butyl vs. Hydrogenolytic Benzyl Ester in the Presence of Pd/Pt

The tert-butyl ester protecting group in H-DL-Phe-OtBu.HCl is removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) but remains completely unaffected by hydrogenation in the presence of palladium or platinum catalysts. In contrast, benzyl esters are susceptible to hydrogenolytic cleavage under identical hydrogenation conditions [1]. This orthogonal deprotection profile is a class-level property of t-butyl esters compared to benzyl esters.

Orthogonal protection SPPS strategy Selective deprotection

Reactivity with SOCl2: tert-Butyl Esters Yield Acid Chlorides vs. Methyl/Benzyl Ester Unreactivity

tert-Butyl esters react with thionyl chloride (SOCl2) at room temperature to provide acid chlorides in very good yields, whereas methyl, ethyl, benzyl, and isopropyl esters are essentially unreactive under the same conditions [1]. This differential reactivity constitutes a class-level advantage for t-butyl esters in synthetic transformations requiring conversion of protected amino acids to acid chlorides.

Acid chloride synthesis Ester activation Peptide coupling intermediate

Racemic (DL) Configuration: Zero Optical Rotation vs. L-Enantiomer [α]D = +47.0°

H-DL-Phe-OtBu.HCl is a racemic mixture of D- and L-phenylalanine tert-butyl ester hydrochloride, exhibiting an optical rotation of zero (achiral measurement). In contrast, the L-enantiomer (H-Phe-OtBu·HCl, CAS 15100-75-1) shows a specific optical rotation [α]20/D of +47.0±1° (c = 2% in ethanol) . The molecular weight (257.76 vs. 257.8) and purity specifications (≥99.0% HPLC) are comparable between the two, but the stereochemical composition fundamentally differs.

Chiral purity Racemic mixture Optical rotation

Powder Storage Stability: -20°C for 3 Years vs. Degradation at Ambient Conditions

The hydrochloride salt of H-DL-Phe-OtBu exhibits quantifiable storage stability when maintained under recommended conditions. The powder form is stable for 3 years at -20°C, 2 years at 4°C, and 1 month in solvent at -20°C or 6 months in solvent at -80°C . This stability profile is attributed to the hydrohalide salt form, which prevents the free base-mediated self-condensation to diketopiperazines observed with t-butyl ester free bases.

Storage stability Shelf life Laboratory procurement

Commercial Purity Benchmark: ≥99.0% HPLC for H-DL-Phe-OtBu.HCl

Multiple suppliers provide H-DL-Phe-OtBu.HCl with a purity of ≥99.0% as determined by HPLC . This high purity specification reduces the risk of by-products and impurities interfering with sensitive peptide coupling reactions. The MDL number MFCD00190980 and InChIKey FDMCEXDXULPJPG-UHFFFAOYSA-N provide unambiguous identification.

Analytical purity Quality control Procurement specification

Targeted Application Scenarios for H-DL-Phe-OtBu.HCl: Where the Quantitative Differentiation Drives Procurement Decisions


Fmoc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile C-Terminal Protection

H-DL-Phe-OtBu.HCl is optimally deployed as the C-terminal residue in Fmoc-strategy SPPS. The tert-butyl ester remains stable throughout repetitive piperidine-mediated Fmoc deprotection cycles (basic conditions) and is then cleanly removed at the final step with TFA [1]. This orthogonal stability—acid-labile yet base-stable—eliminates the side reactions inherent to methyl or ethyl esters, which would undergo premature saponification during piperidine treatments. The hydrochloride salt form simplifies handling and storage compared to the free base, which is prone to self-condensation .

Racemic Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

For the parallel synthesis of racemic peptide libraries or the preparation of diastereomeric mixtures for SAR exploration, H-DL-Phe-OtBu.HCl provides a cost-effective, racemic building block. Unlike the enantiopure L-form (H-Phe-OtBu·HCl, [α]D = +47.0°), the DL-form ([α]D = 0°) eliminates the need for chiral resolution when stereochemistry is not a critical determinant of the study's endpoint . This is particularly relevant for initial hit discovery phases where broad chemical space coverage is prioritized over stereochemical purity.

Acid Chloride-Mediated Peptide Coupling and Alternative Activation Strategies

In synthetic protocols requiring conversion of a protected amino acid to its corresponding acid chloride, H-DL-Phe-OtBu.HCl (after free base liberation) is uniquely reactive toward SOCl2 at room temperature, affording the acid chloride in very good yields [2]. This reactivity profile is not shared by methyl, ethyl, or benzyl esters, which are essentially unreactive under identical conditions. This property enables alternative coupling strategies for sterically hindered or poorly reactive amine partners.

Non-Natural Amino Acid Intermediate for Chiral Resolution Method Development

H-DL-Phe-OtBu.HCl serves as a racemic substrate for developing and validating chiral resolution methods. Its zero optical rotation provides a defined baseline, and successful resolution can be quantified by the emergence of optical activity . The acid-labile tert-butyl ester allows for post-resolution deprotection to yield the free amino acid without perturbing the stereochemical integrity established during the resolution step.

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